N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS No.: 313403-97-3
Cat. No.: VC21399029
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313403-97-3 |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 371.4g/mol |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | MQLMYRMAHJMTPG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis Overview
The synthesis of compounds similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves several steps:
-
Benzothiazole Formation: The benzothiazole ring can be synthesized by condensing o-aminothiophenol with carboxylic acids or their derivatives.
-
Benzamide Formation: The benzamide part can be formed through reactions involving carboxylic acids and amines.
-
Coupling Reactions: The benzothiazole and benzamide moieties are linked through coupling reactions, often using reagents like carbodiimides.
Spectroscopic Analysis
Spectroscopic analysis for similar compounds often includes:
-
Infrared (IR) Spectroscopy: Shows absorption bands for NH, C=O, and C=N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for confirming the molecular mass.
Research Findings and Future Directions
Given the limited information available, further research is needed to fully understand the properties and potential applications of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. This could involve in-depth synthesis optimization, structural characterization, and biological activity assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume